An In-depth Technical Guide to 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione: Core Properties and Applications
An In-depth Technical Guide to 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, a member of the N-methyliminodiacetic acid (MIDA) boronates. These compounds have emerged as exceptionally stable and versatile surrogates for volatile boronic acids in organic synthesis. This guide will delve into the synthesis, structural characteristics, and key applications of this compound, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions. The inherent stability of the MIDA boronate protecting group allows for a "slow-release" of the active boronic acid, a feature that has revolutionized iterative cross-coupling strategies in the synthesis of complex molecules.
Introduction: The Rise of MIDA Boronates
Boronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the utility of many boronic acids is hampered by their inherent instability, often leading to decomposition and challenging purification. N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution to this problem. By complexing the boronic acid with the trivalent MIDA ligand, the boron center is rehybridized from sp² to sp³, rendering it significantly more stable and unreactive under standard anhydrous conditions.[2] This protective framework allows for the convenient handling, purification, and storage of these valuable synthetic intermediates.
2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, hereafter referred to as 3-bromophenyl MIDA boronate, is a prime example of this class of reagents. Its structure incorporates a synthetically valuable bromophenyl moiety, making it a key building block for the construction of complex biaryl structures prevalent in pharmaceuticals and materials science.
Core Physicochemical Properties
The defining characteristic of 3-bromophenyl MIDA boronate is its exceptional stability. Unlike its corresponding boronic acid, this compound is a free-flowing, crystalline solid that is stable to air and moisture, making it suitable for long-term storage on the benchtop.[3] This stability extends to its compatibility with silica gel chromatography, a significant advantage for purification.[4]
| Property | Value/Description | Source |
| Molecular Formula | C₁₁H₁₁BBrNO₄ | [2] |
| CAS Number | 1257649-55-0 | [2] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Stability | Indefinitely stable under ambient conditions | [3] |
| Chromatography | Compatible with silica gel chromatography | [4] |
| Solubility | Generally soluble in a range of organic solvents. Exhibits different solubility profiles compared to the corresponding boronic acid, aiding in purification.[4] | [4] |
Acidity and pKa: Direct experimental pKa data for 3-bromophenyl MIDA boronate is not readily available in the literature. However, the pKa of the parent boronic acids can be influenced by substituents on the aromatic ring. Aryl boronic acids typically have pKa values in the range of 4-10.[5] The MIDA boronate itself is not acidic in the Brønsted-Lowry sense. The crucial aspect is the pH at which the MIDA group is hydrolyzed to release the boronic acid. This deprotection is readily achieved under mild aqueous basic conditions, such as with sodium bicarbonate or potassium phosphate.[6]
Synthesis and Characterization
The synthesis of aryl MIDA boronates is typically a straightforward condensation reaction between the corresponding arylboronic acid and N-methyliminodiacetic acid. A well-documented procedure for the synthesis of the isomeric 4-bromophenyl MIDA boronate provides a reliable template for the preparation of the 3-bromo derivative.[7]
General Synthetic Protocol
The following is an adapted, step-by-step methodology for the synthesis of 2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione:
Reaction Scheme:
Caption: General synthesis of 3-bromophenyl MIDA boronate.
Materials:
-
3-Bromophenylboronic acid
-
N-Methyliminodiacetic acid (MIDA)
-
Toluene
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Diethyl ether
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar, add equimolar amounts of 3-bromophenylboronic acid and N-methyliminodiacetic acid.
-
Add a solvent mixture, such as 5% (v/v) DMSO in toluene.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue for several hours, monitoring the collection of water in the Dean-Stark trap.
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Triturate the crude solid with acetone, followed by the addition of diethyl ether to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.
Characterization
The structure and purity of the synthesized 3-bromophenyl MIDA boronate can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the 3-bromophenyl group and the MIDA backbone.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Key Applications in Organic Synthesis
The primary application of 3-bromophenyl MIDA boronate is as a stable and reliable precursor for 3-bromophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The "slow-release" of the boronic acid under mild basic conditions is a key advantage, particularly in iterative cross-coupling sequences for the synthesis of complex molecules.[8]
Suzuki-Miyaura Cross-Coupling
In a typical Suzuki-Miyaura reaction, 3-bromophenyl MIDA boronate can be coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The MIDA protecting group remains intact under anhydrous coupling conditions, allowing for chemoselective reactions. The subsequent deprotection and coupling can be performed in a stepwise manner.
Experimental Workflow for Iterative Cross-Coupling:
Caption: Iterative Suzuki-Miyaura cross-coupling workflow.
Advantages in Drug Discovery and Development
The stability and ease of use of 3-bromophenyl MIDA boronate make it a valuable tool in drug discovery. The 3-bromophenyl motif is present in numerous bioactive molecules. The ability to perform iterative cross-couplings allows for the rapid generation of libraries of complex compounds for biological screening. While specific biological activities for 3-bromophenyl MIDA boronate have not been extensively reported, related MIDA boronates have shown promise as anticancer agents by inhibiting tubulin polymerization.[9]
Conclusion
2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a highly stable and versatile reagent that serves as an excellent surrogate for the corresponding boronic acid. Its ease of synthesis, handling, and purification, combined with its unique reactivity profile in Suzuki-Miyaura cross-coupling, makes it an invaluable tool for organic chemists in both academic and industrial settings. The principles of MIDA boronate chemistry outlined in this guide provide a solid foundation for its application in the synthesis of complex molecules and in the advancement of drug discovery programs.
References
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Close, A. J., et al. (2016). Regioselective Routes to Orthogonally-Substituted Aromatic MIDA Boronates. European Journal of Organic Chemistry, 2016(20), 3345-3354. Available at: [Link]
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